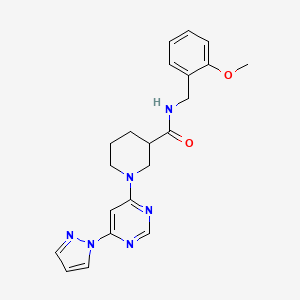

![molecular formula C14H11FN2OS2 B2874185 3-乙基-5-(4-氟苯基)-2-硫代-3H,4H-噻吩并[2,3-d]嘧啶-4-酮 CAS No. 379238-47-8](/img/structure/B2874185.png)

3-乙基-5-(4-氟苯基)-2-硫代-3H,4H-噻吩并[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

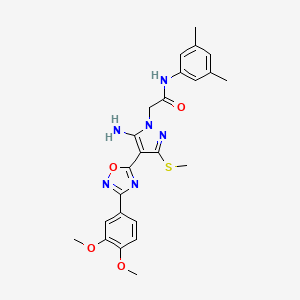

Thieno[2,3-d]pyrimidin-4-one derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine. One of the carbon atoms in the pyridine ring is replaced by a nitrogen atom to form the pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate amines with a pyrimidine derivative in a suitable solvent . The mixtures are typically refluxed for several hours, allowed to reach room temperature, and then a precipitate forms which can be filtered out .Molecular Structure Analysis

The molecular structure of these compounds typically includes a thieno[2,3-d]pyrimidin-4-one core, which can have various substituents attached to it. These substituents can greatly influence the properties and potential biological activities of the compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents present. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound’s reactivity .科学研究应用

Antitubercular Activity

Thieno[2,3-d]pyrimidin-4-one derivatives have been explored for their potential as antitubercular agents. These compounds, including the one , can be synthesized with various substitutions that may affect their activity against Mycobacterium tuberculosis. Studies have shown that certain derivatives can display in vitro activity with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations, which is promising for developing new anti-TB compounds .

Anticancer Properties

The structural framework of thieno[2,3-d]pyrimidin-4-one is also being investigated for its anticancer properties. Research indicates that some derivatives exhibit antiproliferative effects against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer . This suggests that the compound could be a valuable lead in the synthesis of new anticancer drugs.

PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors are a class of drugs that have shown promise in treating various cancers. Pyrimidinone derivatives have been discovered as novel inhibitors of PARP-1, with potential antitumor activity. The compound could be part of this class, contributing to the design and synthesis of new antitumor agents .

Antiviral Activity

Derivatives of thieno[2,3-d]pyrimidin-4-one have been studied for their antiviral activity. Compounds with certain substitutions have shown activity against viruses such as Newcastle disease virus, suggesting potential therapeutic applications in antiviral drug development .

Biological Potential of Indole Derivatives

While not directly related to the compound , indole derivatives share a similar heterocyclic structure and have demonstrated a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antidiabetic, and antimalarial activities. This broad spectrum of biological activities in structurally related compounds provides a foundation for further exploration of the compound’s potential applications .

Drug-Likeness and Lead Optimization

The compound’s structural features, such as molecular weight and ClogP value, are important in maintaining drug-likeness during lead optimization. Compounds from the thieno[2,3-d]pyrimidin-4-one series that have a ClogP value less than 4 and a molecular weight under 400 are likely to retain drug-like properties, which is crucial for the development of pharmacologically active agents .

作用机制

安全和危害

未来方向

The study of thieno[2,3-d]pyrimidin-4-one derivatives and similar compounds is a promising area of research. These compounds have shown potential as antitubercular agents, among other biological activities . Future research will likely continue to explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .

属性

IUPAC Name |

3-ethyl-5-(4-fluorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS2/c1-2-17-13(18)11-10(7-20-12(11)16-14(17)19)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMCLARBBAVJIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2874102.png)

![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)

![N-(2,4-dichlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2874108.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)

![2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol](/img/structure/B2874116.png)

![Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B2874118.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2874121.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)

![2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2874124.png)